ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate
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Overview
Description
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a pyrrole ring substituted with two methyl groups and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with an appropriate benzoic acid derivative under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antitubercular activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in molecular docking studies to understand its interactions with biological targets such as enzymes.
Mechanism of Action
The mechanism of action of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has been studied for its ability to enhance monoclonal antibody production in cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives have shown significant antibacterial and antitubercular activities.
Uniqueness
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrobenzoate is unique due to its specific combination of a nitro group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylpyrrol-1-yl)-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)13-8-7-12(9-14(13)17(19)20)16-10(2)5-6-11(16)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWGWURJWJWTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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